molecular formula C7H8FN B146954 5-Fluoro-2-methylaniline CAS No. 367-29-3

5-Fluoro-2-methylaniline

Cat. No. B146954
Key on ui cas rn: 367-29-3
M. Wt: 125.14 g/mol
InChI Key: JLCDTNNLXUMYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429609B2

Procedure details

To a solution of 49.0 g of 5-fluoro-o-toluidine in 600 mL of dichloromethane was added 69.7 g of N-bromosuccinimide at 0° C., and stirred at this temperature for an hour. Then sodium thiosulfate aqueous solution was added, and the reaction solution was evaporated and diluted with ethyl acetate. The organic layer was washed successively with water and saturated brine and dried over anhydrous magnesium sulfate. Then the solvent was evaporated, and the precipitated crystals were washed with diethyl ether:n-hexane=1:10, to afford 81.6 g of the title compound as colorless crystals.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:6]([NH2:7])[C:5]([CH3:9])=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[Br:10][C:3]1[C:2]([F:1])=[CH:8][C:6]([NH2:7])=[C:5]([CH3:9])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
FC1=CC=C(C(N)=C1)C
Name
Quantity
69.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
WASH
Type
WASH
Details
the precipitated crystals were washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 81.6 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.